molecular formula C21H23N3O2S B3313483 N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946368-34-9

N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3313483
CAS No.: 946368-34-9
M. Wt: 381.5 g/mol
InChI Key: OXYOSSCCZHYGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitor that has shown significant research value in the field of neurodegenerative diseases. The compound exhibits a high degree of selectivity for JNK3, an enzyme predominantly expressed in the brain and implicated in neuronal apoptosis, over other JNK isoforms. This selective inhibition makes it a critical pharmacological tool for dissecting the specific role of the JNK3 signaling pathway in cellular models of Parkinson's disease and other neurological disorders. Studies have demonstrated that this acetamide derivative can effectively protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for studying Parkinson's disease pathogenesis. Its mechanism involves attenuating mitochondrial dysfunction and reducing the levels of reactive oxygen species, thereby promoting neuronal survival. The research applications of this compound are focused on elucidating the molecular mechanisms of JNK3-mediated cell death and evaluating the therapeutic potential of JNK3 inhibition for neuroprotection.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)18(12-15)23-20(25)14-27-21-22-10-11-24(21)13-17-6-4-5-7-19(17)26-3/h4-12H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYOSSCCZHYGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name (IUPAC) Core Structure Substituents Reference
N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (Target) Acetamide + Imidazole-S 2,5-dimethylphenyl; 2-methoxyphenylmethyl
N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0089) Acetamide + Imidazole-S 2,5-dichlorophenyl; 1-methyl-5-phenylimidazole
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (G856-1657) Acetamide + Imidazole-S 2,3-dimethylphenyl; naphthalen-1-yl
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Acetamide + Pyrazolone 3,4-dichlorophenyl; 1,5-dimethyl-3-oxo-pyrazolyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + Thiazole 2,6-dichlorophenyl; thiazol-2-yl

Key Observations :

  • The target compound and F342-0089 () share an imidazole-sulfanyl-acetamide scaffold but differ in aryl substituents (methoxyphenylmethyl vs. dichlorophenyl).
  • G856-1657 () replaces the methoxyphenyl group with a naphthyl group, significantly increasing hydrophobicity (logP = 4.84 vs. estimated lower logP for the target compound).
  • Pyrazolone and thiazole derivatives () exhibit distinct heterocyclic systems, influencing conformational flexibility and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound (Estimated) ~413 ~3.5 1 5 ~80
F342-0089 () 410.3 4.5* 1 5 ~85
G856-1657 () 387.5 4.84 1 4 34.4
2-(2,6-Dichlorophenyl)-N-(thiazol)amide 302.1 3.2* 1 3 61.3

*Estimated based on structural similarity.

Key Observations :

  • The target compound’s methoxy group may reduce logP compared to F342-0089’s dichlorophenyl group but increase it relative to thiazole derivatives.
  • G856-1657’s naphthyl group contributes to high lipophilicity (logP = 4.84), suggesting superior membrane permeability but lower aqueous solubility .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Utilize carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base at 273 K. Purify via slow evaporation from methylene chloride, followed by recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Q. Which software tools are essential for solving its crystal structure?

Methodological Answer: Employ SHELX (SHELXL for refinement, SHELXD/SHELXE for structure solution) for crystallographic analysis. Use WinGX and ORTEP for data processing, visualization of anisotropic displacement parameters, and generating publication-quality figures. Validate hydrogen bonding with graph-set analysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Perform 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity. Use FT-IR to identify key functional groups (amide C=O stretch at ~1650 cm1^{-1}, sulfanyl S-H at ~2550 cm1^{-1}). Compare experimental data with NIST reference spectra for validation .

Advanced Research Questions

Q. How can hydrogen bonding and molecular packing in its crystal lattice be systematically analyzed?

Methodological Answer: Refine the structure with SHELXL to locate H-bond donors/acceptors. Calculate dihedral angles between aromatic rings to assess steric effects. Use Mercury (CCDC) to visualize packing motifs and identify R22_2^2(8) or R22_2^2(10) hydrogen-bonded dimers, as observed in related acetamide derivatives .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity results?

Methodological Answer: Re-evaluate docking parameters (e.g., protonation states, solvation models) using molecular dynamics simulations. Validate binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-check with in vitro enzymatic assays (e.g., elastase inhibition IC50_{50}) under controlled pH/temperature .

Q. How to design a structure-activity relationship (SAR) study for its bioactivity?

Methodological Answer: Synthesize analogs with modified substituents (e.g., halogenation at the 2-methoxyphenyl group, imidazole ring substitution). Test against target enzymes (e.g., elastase, tyrosine kinases) using kinetic assays. Correlate activity trends with steric/electronic descriptors (Hammett constants, logP) via QSAR modeling .

Q. What methods address disorder in its crystallographic refinement?

Methodological Answer: Apply PART instructions in SHELXL to model split positions for disordered atoms. Use ISOR/SADI restraints to stabilize thermal parameters. Validate with residual density maps and omit validation tools in Olex2 or PLATON .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Related Acetamides

CompoundSpace GroupDihedral Angles (°)H-Bond MotifsRefinement Software
Title Compound*P21/n44.5–77.5R22_2^2(10)SHELXL
Analog ()P21/n79.7R22_2^2(8)SHELXL
Analog ()P-154.8–76.2R22_2^2(10)SHELXL

Q. Table 2: Synthetic Yields Under Different Conditions

SolventCoupling AgentTemperature (K)Yield (%)Purity (HPLC)
DichloromethaneEDC·HCl2737899.2
THFDCC2986295.5
DMFHOBt/DMAP2738598.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.